

An In-depth Technical Guide to Mulberrofurane G (CAS No. 87085-00-5)

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Compound of Interest

Compound Name: *Mulberrofurane G*

Cat. No.: *B1244230*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofurane G is a naturally occurring prenylated flavonoid and a Diels-Alder type adduct isolated from the root bark of the white mulberry tree (*Morus alba* L.) and other *Morus* species. [1][2][3] Identified by the Chemical Abstracts Service (CAS) number 87085-00-5, this complex polyphenol has garnered significant scientific interest due to its diverse and potent pharmacological activities.[3] This technical guide provides a comprehensive overview of **Mulberrofurane G**, including its chemical properties, multifaceted biological effects, mechanisms of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

Mulberrofurane G is characterized by a complex pentacyclic structure. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	87085-00-5
Molecular Formula	C ₃₄ H ₂₆ O ₈
Molecular Weight	562.57 g/mol
IUPAC Name	(3aS,8aS,13bS,13cR)-8a-(2,4-Dihydroxyphenyl)-1,8a,13b,13c-tetrahydro-6-(6-hydroxy-2-benzofuranyl)-2-methyl-3aH-benzo[3][4][2]benzopyrano[1,8-bc][1]benzopyran-4,11-diol
Synonyms	Albanol A
Appearance	Solid powder
Solubility	Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water.

Synthesis and Isolation

Currently, there are no published reports on the total chemical synthesis of **Mulberrofuran G**. Its complex stereochemistry makes it a challenging synthetic target. Therefore, the primary source of **Mulberrofuran G** for research and development is through isolation from its natural source, the root bark of *Morus alba*.^[5] The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound.

Biological Activities and Mechanisms of Action

Mulberrofuran G exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. Its therapeutic potential spans antiviral, anticancer, neuroprotective, and anti-inflammatory applications.

Antiviral Activity

Mulberrofuran G has demonstrated notable antiviral effects against several viruses:

- Hepatitis B Virus (HBV): It inhibits HBV DNA replication in HepG 2.2.15 cells.[5]
- SARS-CoV-2: **Mulberrofuran G** has been shown to prevent SARS-CoV-2 infection by blocking the interaction between the virus's spike protein S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is crucial for viral entry into host cells.[6][7][8]

Anticancer Activity

In the context of oncology, **Mulberrofuran G** has been shown to suppress the proliferation, migration, and invasion of lung cancer cells (A549 and NCI-H226). This antitumor activity is mediated through the inhibition of the JAK2/STAT3 signaling pathway.

Neuroprotective Effects

Mulberrofuran G demonstrates significant neuroprotective properties in models of cerebral ischemia. Its mechanism of action involves the inhibition of NADPH oxidase 4 (NOX4), which leads to a reduction in reactive oxygen species (ROS) production and subsequent endoplasmic reticulum (ER) stress. This, in turn, suppresses apoptotic signaling in neuronal cells.

Enzyme Inhibition

Mulberrofuran G is also a known inhibitor of several enzymes:

- NADPH Oxidase (NOX): It acts as a general NOX inhibitor.
- Tyrosinase: This inhibition suggests potential applications in cosmetology and in treating hyperpigmentation disorders.
- Protein Tyrosine Phosphatase 1B (PTP1B) and α -glucosidase: Dual inhibition of these enzymes indicates a potential therapeutic role in managing diabetes and related metabolic disorders.

Quantitative Data on Biological Activities

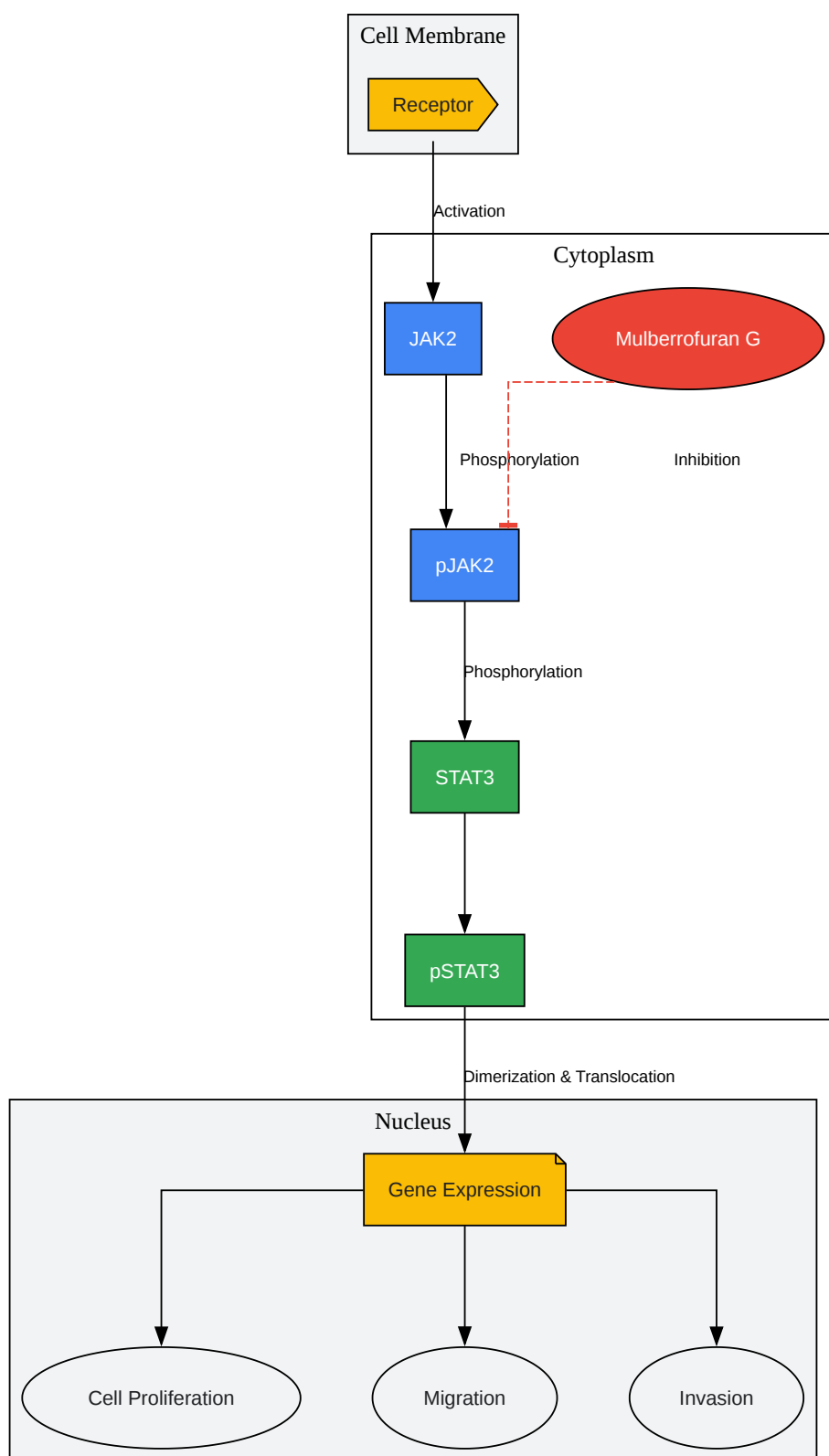
The following table summarizes the key quantitative data related to the biological activities of **Mulberrofuran G**.

Activity	Model System	Parameter	Value
NOX Inhibition	Enzyme Assay	IC ₅₀	6.9 µM
HBV DNA Replication Inhibition	HepG 2.2.15 cells	IC ₅₀	3.99 µM
Cytotoxicity	HepG 2.2.15 cells	CC ₅₀	8.04 µM
Anti-SARS-CoV-2 Infection	Vero cells (βCoV/Korea/KCDC03 /2020)	IC ₅₀	1.55 µM
Antiproliferative (Lung Cancer)	A549 cells	IC ₅₀	22.5 µM
Antiproliferative (Lung Cancer)	NCI-H226 cells	IC ₅₀	30.6 µM

Signaling Pathways Modulated by Mulberrofuran G

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active. **Mulberrofuran G** exerts its anticancer effects by inhibiting the phosphorylation of both JAK2 and its downstream target STAT3. This deactivation leads to the downregulation of genes involved in cell cycle progression and metastasis, such as CDK4 and MMP9, and the upregulation of cell cycle inhibitors like p27.

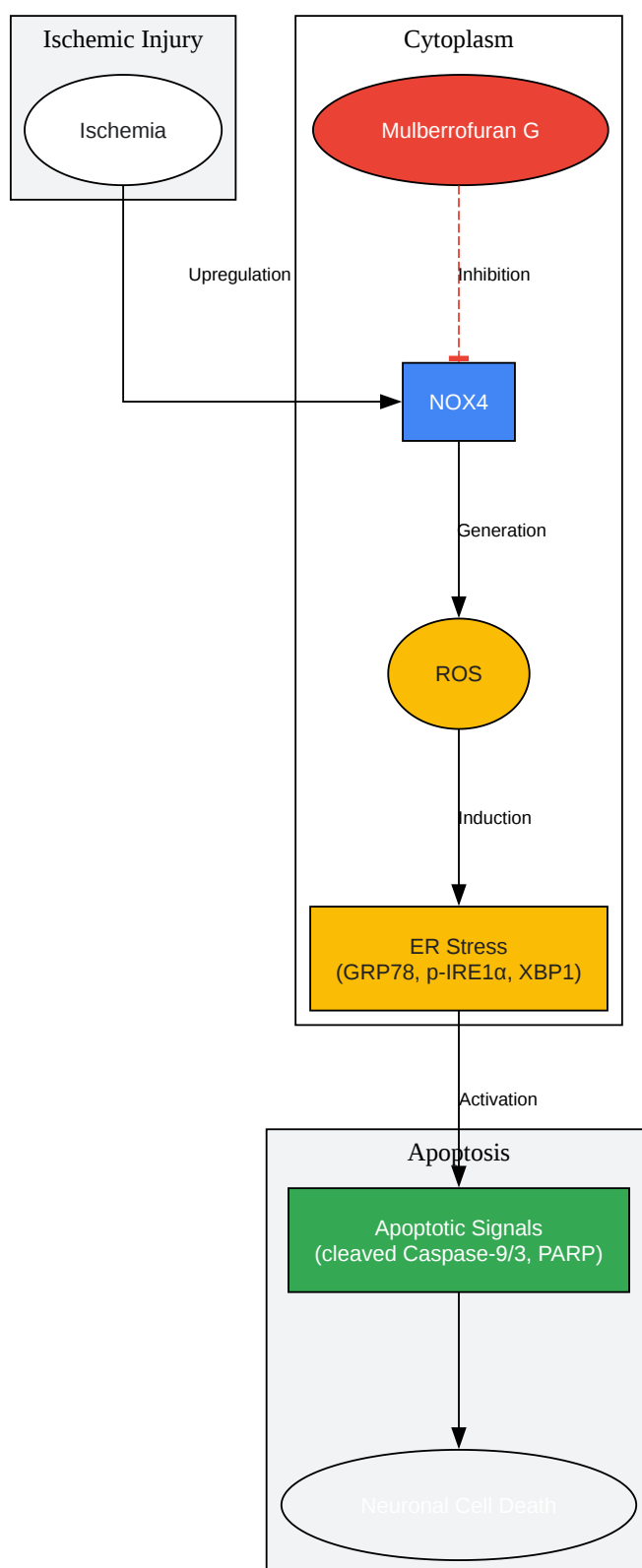


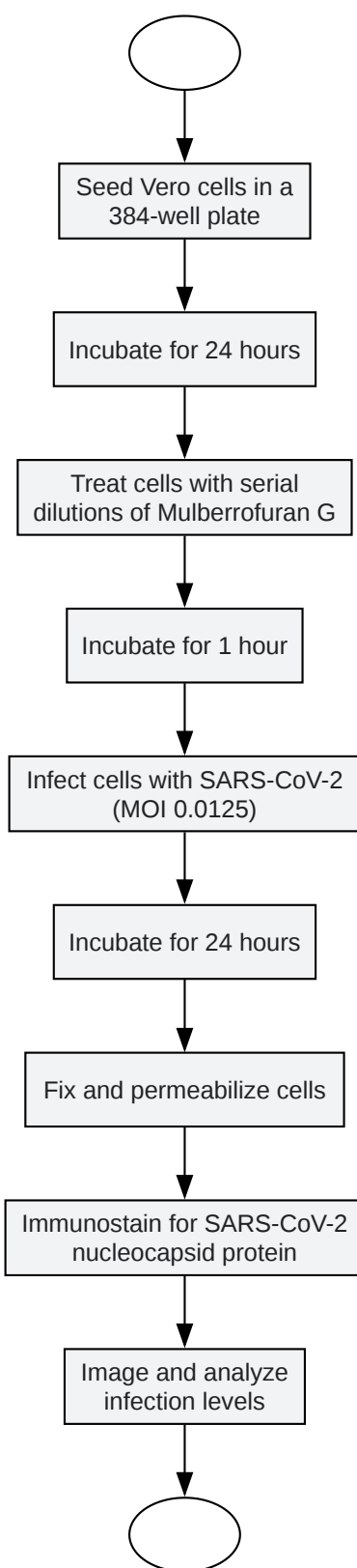
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Caption: Inhibition of the JAK2/STAT3 signaling pathway by **Mulberrofurin G**.

Inhibition of the NOX4-Mediated Oxidative Stress and ER Stress Pathway

In the context of neuroprotection, **Mulberrofuran G** targets the NOX4 enzyme, a major source of ROS in neuronal cells. By inhibiting NOX4, **Mulberrofuran G** reduces oxidative stress. This, in turn, alleviates ER stress, as indicated by the decreased expression of ER stress markers such as GRP78, phosphorylated IRE1 α , and XBP1. The reduction in both oxidative and ER stress ultimately leads to the inhibition of the apoptotic cascade, evidenced by the decreased cleavage of caspases 9 and 3, and PARP.





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